molecular formula C23H19N5O4S B3295548 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 888431-10-5

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B3295548
CAS No.: 888431-10-5
M. Wt: 461.5 g/mol
InChI Key: YZYFSOOQTMSCHI-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 2-methoxyphenyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 5-methyl-1,2-oxazol-3-yl group.

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-13-11-18(27-32-13)25-19(29)12-33-23-26-20-14-7-3-4-8-15(14)24-21(20)22(30)28(23)16-9-5-6-10-17(16)31-2/h3-11,24H,12H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYFSOOQTMSCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the methoxyphenyl group, and the attachment of the oxazolylacetamide moiety. Common synthetic routes may involve:

    Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Oxazolylacetamide Moiety: This can be done through amide bond formation reactions using coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interaction with biological targets.

    Material Science: The compound’s unique properties can be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

  • The 2-methoxyphenyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to the phenyl group in analogs like 27/32.

Sulfanyl Acetamides with Heterocyclic Moieties

Key Examples :

  • N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8g) ()
  • 2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides ()
Feature Target Compound Compound 8g Triazole Derivatives ()
Core Structure Pyrimidoindole Oxadiazole-indole hybrid 1,2,4-Triazole-furan hybrid
Sulfanyl Linker Present Present Present
Biological Activity Potential TLR4/antimicrobial activity Enzyme inhibition (e.g., lipoxygenase) Anti-exudative/anti-inflammatory activity
Key Substituents 2-Methoxyphenyl, 5-methyloxazole Indole-methyl, 4-methylphenyl Furan, nitro/methoxy groups

Key Insights :

  • The pyrimidoindole core in the target compound offers a larger planar surface for target binding compared to oxadiazole or triazole systems.
  • Methoxy and oxazole groups may synergize to enhance anti-inflammatory effects, as seen in triazole derivatives with methoxy substituents .

Sulfonamide and Acetamide Derivatives

Key Examples :

  • 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide ()
  • N-(5-Chloro-2-Methoxyphenyl)-4-(Oxadiazol-2-ylthio)Butanamide ()
Feature Target Compound Sulfonamide Derivatives () Butanamide Derivatives ()
Functional Group Sulfanyl acetamide Sulfonamide Sulfanyl butanamide
Heterocycle 5-Methyloxazole 5-Methyloxazole Oxadiazole
Biological Activity Not explicitly reported Antimicrobial (MIC: 8–32 µg/mL) Lipoxygenase inhibition (IC₅₀: 12–45 µM)
Structural Advantage Combines pyrimidoindole and oxazole Dual sulfonamide-oxazole pharmacophore Extended alkyl chain for hydrophobic binding

Key Insights :

  • The target compound’s sulfanyl acetamide linker mirrors the sulfonamide/butanamide motifs in these analogs, which are critical for enzyme inhibition .
  • The pyrimidoindole-oxazole hybrid may offer dual mechanisms of action, combining TLR modulation (pyrimidoindole) with enzyme inhibition (oxazole).

Optimization Opportunities :

  • Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance target affinity, as seen in triazole derivatives .
  • Exploring alternative heterocycles (e.g., thiazole, pyridine) for the acetamide substituent to modulate solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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